molecular formula C19H21N3O4S B2780672 Methyl 2-(2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido)-5-methylthiophene-3-carboxylate CAS No. 1008711-10-1

Methyl 2-(2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido)-5-methylthiophene-3-carboxylate

Cat. No. B2780672
CAS RN: 1008711-10-1
M. Wt: 387.45
InChI Key: IPJCKIIQUWIVJT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoxaline derivatives, which includes the class of compounds that “Methyl 2-(2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido)-5-methylthiophene-3-carboxylate” belongs to, has been extensively studied . Various methods of synthetic strategies have been presented, including condensation of aromatic diamines and dicarbonyl derivatives, intramolecular cyclization of N-substituted aromatic O-diamines, and ring transformation of aryl aromatic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the search results. For detailed information, one would typically look for properties such as molecular weight, boiling point, melting point, solubility, and stability under various conditions .

Scientific Research Applications

One-Pot Synthesis of Tetrasubstituted Thiophenes

A one-pot synthesis method for tetrasubstituted thiophenes utilizes a [3 + 2] annulation strategy. This process involves the reaction of methyl thioglycolate and 6-aryl-4-methylthio-2H-pyran-2-one-3-carbonitriles in the presence of sodium methoxide, yielding excellent yields. The method highlights the efficient and economical synthesis of dimethyl 3-amino-5-(2-oxo-2-arylethyl)thiophene-2,4-dicarboxylates through the ring opening of methyl 3-amino-6-aryl-4-oxo-4H-thieno[3,2-c]pyran-2-carboxylates by alkoxide ions (Sahu et al., 2015).

New Synthesis of Polyfunctionalized Quinolines

The compound reacts with dimethyl acetylenedicarboxylate (DMAD) to produce polyfunctionalized quinolines. This reaction pathway offers a new synthesis method for creating diverse quinoline derivatives, contributing to advancements in heterocyclic chemistry (Tominaga et al., 1994).

Synthesis of Pyrimido[1,2‐a]benzimidazoles

The reaction between 2-aminobenzimidazole and dimethyl acetylenedicarboxylate produces methyl 1,2-dihydro-2-oxo-pyrimido[1,2-a]benzimidazole-4-carboxylate, demonstrating the compound's role in the synthesis of pyrimido[1,2‐a]benzimidazoles. This pathway indicates its potential application in synthesizing novel heterocyclic compounds (Troxler & Weber, 1974).

Methylglyoxal Detection

In the context of detecting methylglyoxal, a reactive alpha-oxoaldehyde, the compound may be used as a precursor in the synthesis of derivatives for quantifying methylglyoxal in biological samples. This application is crucial for studying the role of methylglyoxal in various biological processes and diseases (Nemet et al., 2006).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the search results. It’s important to handle all chemical compounds with care and to follow appropriate safety protocols .

properties

IUPAC Name

methyl 2-[[2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetyl]amino]-5-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S/c1-9-5-13-14(6-10(9)2)21-17(24)15(20-13)8-16(23)22-18-12(19(25)26-4)7-11(3)27-18/h5-7,15,20H,8H2,1-4H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPJCKIIQUWIVJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)NC(=O)C(N2)CC(=O)NC3=C(C=C(S3)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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